molecular formula C14H17BrFNO4 B12836819 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12836819
M. Wt: 362.19 g/mol
InChI Key: NFTIRUFROMIEFD-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of the amino group and the Boc protecting group. The final step involves the formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include bromine, fluorine sources, tert-butyl chloroformate, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Acidic reagents like trifluoroacetic acid are commonly used.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the free amino acid.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, while the amino group can form hydrogen bonds with target molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • 3-(4-Bromo-2-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • 3-(4-Bromo-2-fluorophenyl)-2-amino-propanoic acid

Uniqueness

3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, as well as the presence of the Boc protecting group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

NFTIRUFROMIEFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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